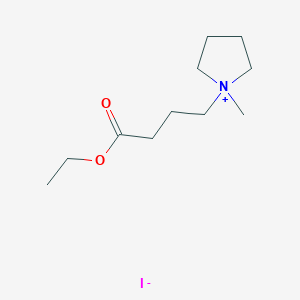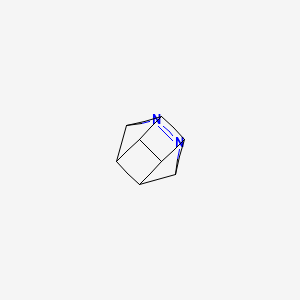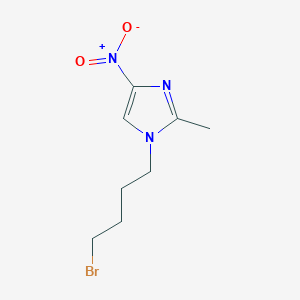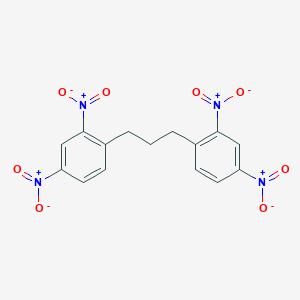
1-(1-Adamantyl)-5-phenyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-5-phenyltetrazole is a compound that combines the unique structural features of adamantane and tetrazole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while tetrazole is a five-membered ring containing four nitrogen atoms, known for its high nitrogen content and potential energetic properties. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-(1-Adamantyl)-5-phenyltetrazole typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and phenylhydrazine as the primary starting materials.
Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group. This intermediate is then reacted with phenylhydrazine to form a hydrazone derivative.
Cyclization: The hydrazone derivative undergoes cyclization in the presence of a suitable reagent, such as sodium azide, to form the tetrazole ring. This step often requires specific conditions, such as elevated temperatures and the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(1-Adamantyl)-5-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives. Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group. This can be achieved using reagents like alkyl halides or acyl chlorides.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(1-Adamantyl)-5-phenyltetrazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its stability and rigidity make it a useful tool for investigating biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its tetrazole ring is known to mimic carboxylic acids, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-5-phenyltetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of the target, leading to various biological effects. The adamantane moiety provides structural stability and rigidity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(1-Adamantyl)-5-phenyltetrazole can be compared with other similar compounds, such as:
1-Adamantylamine: This compound contains the adamantane moiety but lacks the tetrazole ring. It is used in the synthesis of various pharmaceuticals and has different chemical properties.
5-Phenyltetrazole: This compound contains the tetrazole ring but lacks the adamantane moiety. It is used in the synthesis of energetic materials and has different reactivity.
1-(1-Adamantyl)-1H-tetrazole: This compound is similar but has a different substitution pattern on the tetrazole ring. It is used in similar applications but may have different properties.
The uniqueness of this compound lies in the combination of the adamantane and tetrazole moieties, which imparts unique chemical and physical properties not found in other compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and properties. Its synthesis, chemical reactivity, and applications in various fields make it a valuable compound for scientific research and industrial applications. Understanding its mechanism of action and comparing it with similar compounds further highlights its potential and uniqueness.
Properties
CAS No. |
24886-65-5 |
|---|---|
Molecular Formula |
C17H20N4 |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
1-(1-adamantyl)-5-phenyltetrazole |
InChI |
InChI=1S/C17H20N4/c1-2-4-15(5-3-1)16-18-19-20-21(16)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 |
InChI Key |
QSTQERZQJQPIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NN=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


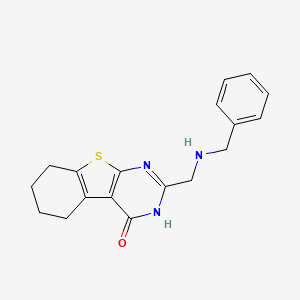
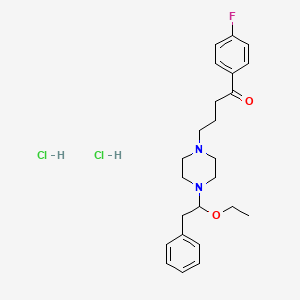

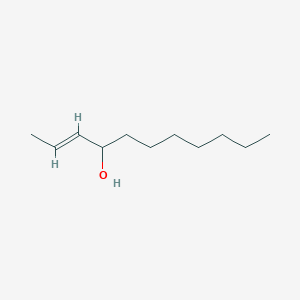


![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
